Phosphorimidic tribromide

Description

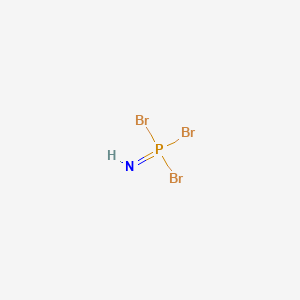

Structure

3D Structure

Properties

CAS No. |

14939-25-4 |

|---|---|

Molecular Formula |

Br3HNP |

Molecular Weight |

285.70 g/mol |

IUPAC Name |

tribromo(imino)-λ5-phosphane |

InChI |

InChI=1S/Br3HNP/c1-5(2,3)4/h4H |

InChI Key |

QEEZWEBUFJAJDB-UHFFFAOYSA-N |

Canonical SMILES |

N=P(Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Phosphorimidic Tribromide and Analogues

Established Synthetic Pathways for Related Phosphorimidic Species

The synthesis of phosphorimidic halides is fundamentally centered around the formation of the phosphorus-nitrogen double bond. Two primary established methods for analogous compounds provide a strong foundation for proposing synthetic routes to phosphorimidic tribromide.

A key precursor for the synthesis of phosphorimidic halides is a phosphorus(V) halide. For the target compound, phosphorus pentabromide (PBr₅) is the logical starting material. Another critical precursor is a primary amine (R-NH₂) or a silylated amine, such as N-silylamines, which provides the nitrogen atom for the P=N bond.

One of the most well-established methods for creating a P=N bond is the Staudinger reaction . The classic Staudinger reaction involves the reaction of a phosphine (B1218219) with an azide (B81097) to form an iminophosphorane. acs.orgnih.gov A variation of this, more relevant to phosphorimidic halides, is the reaction of phosphorus trihalides with N-silylated compounds.

A significant breakthrough in the synthesis of a monomeric phosphoranimine was the high-yield, one-pot synthesis of trichlorophosphoranimine (Cl₃P=NSiMe₃). This reaction involves the oxidation of a chlorophosphine, Cl₂PN(SiMe₃)₂, with sulfuryl chloride (SO₂Cl₂) in ether, achieving a yield of over 80%. numberanalytics.com This suggests a potential pathway for the bromo analogue.

Another relevant, though conceptually different, reaction is the von Braun reaction . In this reaction, a primary aliphatic amine is first N-benzoylated and then treated with PBr₅ to form an imidoyl bromide (RN=CBrC₆H₅). nih.gov While this forms a C=N bond adjacent to a bromine, it demonstrates the reactivity of PBr₅ with amide-like precursors to generate halogenated imine structures.

| Reaction | Phosphorus Precursor | Nitrogen Source | Key Reagent/Condition | Product Type | Reference |

| Staudinger-type | PCl₃ (in situ oxidation) | N(SiMe₃)₃ | SO₂Cl₂ | Cl₃P=NSiMe₃ | numberanalytics.com |

| von Braun | PBr₅ | N-Benzoylated R-NH₂ | Heat | RN=CBrC₆H₅ | nih.gov |

This table showcases established reactions for compounds analogous to this compound, highlighting the precursor chemistry.

Phosphorus(V) bromide (PBr₅) is the primary phosphorus source and brominating agent for the synthesis of this compound. PBr₅ is a yellow, crystalline solid that is highly reactive and sensitive to moisture. nih.gov It can be prepared by the reaction of phosphorus tribromide (PBr₃) with bromine. In solution, it can exist in equilibrium with PBr₃ and Br₂. nih.gov This reactivity is crucial for its role in forming the P=N bond. The reaction of PBr₅ with primary amines can be complex and may lead to a mixture of products if not carefully controlled.

Phosphorus tribromide (PBr₃) , while a P(III) species, is the precursor to PBr₅. It is typically synthesized by the direct reaction of red phosphorus with elemental bromine. acs.org

The choice of the brominating agent and the phosphorus source is critical in directing the reaction towards the desired phosphorimidic product and avoiding side reactions.

Novel Approaches and Strategic Route Design

Given the limited direct synthetic data for this compound, novel approaches can be designed based on advancements in the synthesis of related phosphazene monomers and catalytic P-N bond formation.

A promising strategy involves the direct synthesis from a suitable N-substituted precursor. For instance, the synthesis of poly(organophosphazenes) can be achieved through the anionic polymerization of N-silylphosphoranimines. rsc.org This points to the potential of using silylated amines as clean and efficient precursors for monomeric phosphorimidic halides as well.

The development of catalytic systems for P-N bond formation offers another avenue for novel synthetic routes. nih.gov While much of the research focuses on phosphoramidates and phosphine-based catalysts, the underlying principles of activating phosphorus and nitrogen precursors could be adapted. For example, metal-catalyzed dehydrocoupling and hydrofunctionalization reactions are emerging as powerful tools for forming pnictogen bonds. nih.gov

A strategic route could involve a two-step process:

Formation of a P-N single bond: Reaction of PBr₃ with a primary amine in the presence of a base to form a phosphoramidite (B1245037) intermediate.

Oxidative Bromination: Subsequent treatment with a brominating agent to oxidize the phosphorus center and form the P=N double bond, yielding the this compound.

Green Chemistry Principles in Phosphorimidic Synthesis

Applying green chemistry principles to the synthesis of highly reactive compounds like this compound presents significant challenges, but also opportunities for innovation.

The atom economy of traditional phosphorus halide chemistry is often poor due to the use of stoichiometric reagents and the generation of significant salt byproducts. For example, in reactions involving PBr₅ and amines, HBr is often a byproduct, which needs to be neutralized, leading to salt waste.

A key strategy to improve atom economy is the use of catalytic methods. A catalytic Staudinger reduction, for instance, has been developed using catalytic amounts of triphenylphosphine (B44618) and a reducing agent like diphenyldisiloxane, which significantly reduces waste. acs.org

Another approach is the development of one-pot syntheses that minimize workup steps and solvent usage. The synthesis of Cl₃P=NSiMe₃ is a good example of a high-yield, one-pot reaction. numberanalytics.com Designing a similar process for the bromo-analogue would be a significant step towards a greener synthesis.

The development of catalytic methods for P-N bond formation is a burgeoning field of research. Recent advances include:

Catalytic Staudinger Reaction: The use of new phosphine reagents and catalysts, including water-soluble phosphines, has made the Staudinger reaction more environmentally friendly. numberanalytics.com Microwave irradiation has also been used to accelerate the reaction. numberanalytics.com

Metal-Catalyzed Cross-Coupling: While more common for C-N bond formation, metal-catalyzed reactions are being explored for P-N bond formation. These methods have the potential for high efficiency and selectivity under mild conditions. rsc.orgprinceton.edu

Organocatalysis: Chiral N-heterocyclic carbenes have been shown to catalyze the Staudinger reaction of ketenes with imines, suggesting the potential for organocatalytic routes to related phosphorus-nitrogen compounds.

| Green Chemistry Principle | Strategy | Potential Application in Phosphorimidic Synthesis | Reference |

| Atom Economy | Catalytic Staudinger Reduction | Reduces phosphine oxide waste. | acs.org |

| Waste Minimization | One-pot Synthesis | Reduces solvent use and purification steps. | numberanalytics.com |

| Catalysis | Metal-catalyzed P-N coupling | Enables efficient bond formation under mild conditions. | nih.gov |

| Catalysis | Organocatalysis | Avoids the use of toxic or expensive metals. |

This interactive table summarizes green chemistry strategies and their potential application in the synthesis of phosphorimidic compounds.

Mechanistic Investigations of Reactions Involving Phosphorimidic Tribromide

Reaction Pathways and Transition State Analysis

The primary pathway to generate phosphorimidic tribromides (Br₃P=NR) involves the Staudinger reaction, where phosphorus tribromide (PBr₃) reacts with an organic azide (B81097) (R-N₃).

The mechanism proceeds through two key stages:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen atom of the azide. This forms a linear phosphazide (B1677712) intermediate. wikipedia.orgorganic-chemistry.org

Expulsion of Dinitrogen: The phosphazide intermediate is generally unstable and undergoes a cyclization to a four-membered ring transition state. This state then collapses, releasing a molecule of dinitrogen gas (N₂) to yield the final iminophosphorane, in this case, a phosphorimidic tribromide. wikipedia.org

Computational studies and kinetic isotope effects on analogous phosphoryl transfer reactions suggest that these processes often proceed through an early, associative transition state. nih.govnih.gov This implies that bond formation occurs concertedly with, or slightly ahead of, bond breaking. The hydrolysis of the resulting iminophosphorane to an amine and a phosphine oxide is a common subsequent step, known as the Staudinger reduction. wikipedia.org

Table 1: Key Reaction Pathway in this compound Formation

| Step | Reactants | Intermediate/Transition State | Product(s) | Key Characteristics |

| 1 | PBr₃, R-N₃ | Linear Phosphazide | - | Nucleophilic attack of P on terminal N of azide. |

| 2 | Linear Phosphazide | Four-membered cyclic transition state | Br₃P=NR, N₂ | Expulsion of stable N₂ gas drives the reaction. |

Electrophilic and Nucleophilic Activation Modes

Phosphorus compounds exhibit dual reactivity that is crucial for their activation. In the context of forming this compound, the precursor PBr₃ acts as the nucleophile. wikipedia.orgbyjus.com

Nucleophilic Character of PBr₃: Although the phosphorus atom is bonded to three electronegative bromine atoms, the lone pair of electrons on the phosphorus(III) center allows it to act as a nucleophile, as demonstrated in its initial reaction with the azide. wikipedia.orgorganic-chemistry.org

Electrophilic Character of this compound: Once the this compound (Br₃P=NR) is formed, the nature of the phosphorus center changes dramatically. The phosphorus is now in a +5 oxidation state and is bonded to four electronegative atoms (three bromine, one nitrogen). This makes the phosphorus atom highly electron-deficient and thus a strong electrophile, susceptible to attack by nucleophiles.

Activation Modes:

Electrophilic Activation: The phosphorus center in PBr₃ can be activated by Lewis acids. For instance, it forms stable adducts with boron tribromide (Br₃B·PBr₃), which would enhance its electrophilicity. wikipedia.org

Nucleophilic Activation: The reaction of terminal electrophilic phosphinidene (B88843) complexes with phosphines proceeds via an initial nucleophilic attack at the phosphorus center, showcasing a mode of nucleophilic activation. canada.ca Similarly, the reaction of PBr₃ with an alcohol begins with the nucleophilic oxygen of the alcohol attacking the electrophilic phosphorus atom. byjus.comyoutube.com

Stereochemical Outcomes in Phosphorimidic Transformations

The stereochemical consequences of reactions involving phosphorimidic tribromides are dictated by the specific reaction mechanism at the chiral center.

Formation: The formation of this compound via the Staudinger reaction from a chiral azide (where the stereocenter is not directly attached to the azido (B1232118) group) does not affect the existing stereocenter. The reaction occurs at the terminal nitrogen atom, remote from the chiral carbon.

Reactions at an Adjacent Stereocenter: While direct studies on this compound are limited, the stereochemical outcomes can be inferred from the well-established reactions of its precursor, PBr₃, with chiral alcohols. The conversion of a chiral alcohol to an alkyl bromide using PBr₃ proceeds with a complete inversion of stereochemistry at the carbon center. youtube.comcommonorganicchemistry.com This is a hallmark of a bimolecular nucleophilic substitution (Sₙ2) reaction. byjus.comcommonorganicchemistry.com

The mechanism involves two steps:

The alcohol's oxygen attacks the phosphorus atom of PBr₃, forming a good leaving group.

The bromide ion, now a nucleophile, performs a backside attack on the carbon atom, displacing the leaving group and inverting the stereochemistry. youtube.com

It is mechanistically plausible that if a nucleophile were to attack a chiral carbon alpha to the nitrogen in a this compound, a similar Sₙ2 pathway would be followed, resulting in an inversion of configuration.

Table 2: Stereochemical Outcome of Related PBr₃ Reaction

| Reactant | Reagent | Mechanism | Product Stereochemistry | Reference(s) |

| Chiral Secondary Alcohol | PBr₃ | Sₙ2 | Inversion of configuration | youtube.com, commonorganicchemistry.com |

Bond Activation and Formation Processes

Reactions involving this compound are fundamentally about the cleavage and formation of specific covalent bonds, primarily involving phosphorus, nitrogen, and bromine.

P-N Bond Formation: The most significant bond formation is the creation of the phosphorus-nitrogen double bond (P=N). This occurs during the Staudinger reaction, where the cleavage of the N₂-N bond in the phosphazide intermediate leads to the formation of the stable iminophosphorane. wikipedia.orgnih.gov This process transforms a P(III) species into a P(V) species.

N-N Bond Cleavage: The Staudinger reaction is driven by the activation and cleavage of the nitrogen-nitrogen bonds within the organic azide, leading to the thermodynamically favorable release of dinitrogen gas. wikipedia.org

E-H Bond Activation: While not a direct reaction of this compound, geometrically constrained phosphorus(III) compounds have been shown to activate E-H bonds (where E = N or O), such as in ammonia (B1221849) and water. nih.gov This occurs through a formal oxidative addition to the phosphorus center, converting it from P(III) to P(V) and forming new P-H and P-E bonds. This principle highlights the ability of phosphorus centers to participate in bond activation processes with small molecules.

P-Br Bond Cleavage: In subsequent reactions, the highly electrophilic nature of the phosphorus center in Br₃P=NR makes the P-Br bonds susceptible to cleavage. Attack by a nucleophile would likely proceed via substitution at the phosphorus center, displacing a bromide ion.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution. ucsb.edu For a molecule such as hexabromocyclotriphosphazene (B77441), ³¹P NMR is the most relevant NMR technique.

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for elucidating the connectivity and spatial relationships between different nuclei within a molecule. wikipedia.orghuji.ac.il However, the application of these techniques to the parent hexabromocyclotriphosphazene is limited.

Homonuclear Correlation Spectroscopy (COSY): A ³¹P-³¹P COSY experiment could theoretically be performed. However, for a molecule with magnetically equivalent phosphorus atoms, it would not provide additional structural information beyond what is obtained from the 1D spectrum.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate nuclei of different elements, most commonly ¹H with ¹³C or ¹⁵N. wikipedia.org Since (NPBr₂)₃ lacks protons, standard HSQC and HMBC experiments are not feasible. A ¹⁵N-¹³P correlation experiment would be possible with ¹⁵N isotopic labeling, but no such studies on hexabromocyclotriphosphazene have been reported in the available literature.

As of the current literature review, no specific 2D NMR data for unsubstituted hexabromocyclotriphosphazene has been published.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations and, by extension, the structure and symmetry of a molecule. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The vibrational modes of hexachlorocyclotriphosphazene, a closely related molecule, have been extensively studied and provide a basis for understanding the spectra of the bromo- aologue. researchgate.net The presence of the P-N-P stretching mode is a characteristic feature in the FTIR spectra of cyclophosphazenes, typically appearing around 1200 cm⁻¹. nih.gov

Based on early spectroscopic work, the following table summarizes some of the observed IR absorption bands for solid hexabromocyclotriphosphazene.

Interactive Data Table: Infrared Spectroscopy Data for Phosphorimidic Tribromide

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1200 | P-N-P asymmetric stretching |

| ~700-950 | P-N-P stretching modes |

Note: The data is based on general assignments for cyclophosphazenes and specific values from detailed historical analyses were not fully accessible.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. researchgate.net A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. Although (NPBr₂)₃ does not have a center of inversion, the high D₃h symmetry leads to distinct IR and Raman active modes.

The Raman spectrum of hexabromocyclotriphosphazene has been reported in historical literature, and the data is crucial for a complete vibrational analysis.

Interactive Data Table: Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | Symmetric P-N-P stretching |

| Data not available | PBr₂ symmetric stretching |

| Data not available | Ring deformation modes |

Note: Specific Raman frequencies from the foundational literature by Steger and Stahlberg were not accessible in the conducted searches.

High-Resolution Mass Spectrometry for Molecular Identification

Electron impact (EI) mass spectrometry of related chlorophosphazenes shows that fragmentation often involves the loss of halogen atoms or cleavage of the phosphazene ring. For (NPBr₂)₃, the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately equal abundance) and nitrogen (¹⁴N and ¹⁵N).

Interactive Data Table: Predicted Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³¹P, ¹⁴N) | Notes |

| [N₃P₃Br₆]⁺ | 618 | Molecular ion peak |

| [N₃P₃Br₅]⁺ | 539 | Loss of a bromine atom |

| [N₂P₂Br₄]⁺ | 412 | Ring fragment |

| [NPBr₂]⁺ | 205 | Monomeric unit |

Note: These are predicted values and the actual spectrum would be more complex due to isotopic distributions.

Despite a comprehensive search for crystallographic data on the chemical compound "this compound," no specific experimental X-ray crystallography results, such as unit cell dimensions, space group, bond lengths, or bond angles, could be located in publicly accessible scientific databases or literature. The searches, conducted using a variety of synonyms and chemical identifiers including "tribromophosphazene," "Br3PNH," and its CAS number 14939-25-4, did not yield the necessary data to construct the requested article section.

The information retrieved pertained to related but structurally distinct compounds, such as phosphorus tribromide and phosphorus pentabromide, or were general in nature without providing the specific structural parameters for this compound. Furthermore, searches for theoretical or computational studies that might offer calculated structural data were also unsuccessful.

Consequently, due to the unavailability of the required factual data, the section on "" focusing on "X-ray Crystallography for Solid-State Structure Determination" for this compound, complete with detailed research findings and data tables, cannot be generated at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, providing a foundation for predicting its stability and behavior. aps.org

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. nih.gov DFT methods are particularly popular due to their balance of computational cost and accuracy, calculating the electronic energy based on the molecule's electron density. bris.ac.uk Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data, offering a rigorous but often more computationally intensive approach. nih.govresearchgate.net

For a compound like phosphorimidic tribromide, DFT calculations, often using a hybrid functional such as B3LYP, would be employed to determine its electronic structure and energetics. bris.ac.uk Such calculations are routinely used for various phosphorus-nitrogen compounds and phosphorus halides to investigate their properties. nih.govnih.gov These methods can predict thermodynamic stability, reaction energies, and the energies of activation for chemical processes. rsc.orgresearchgate.net For instance, studies on the hydrolysis of phosphorus halides have successfully used both DFT and ab initio calculations to model reaction pathways and energy barriers, demonstrating the predictive power of these approaches. nih.gov

A primary application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. aps.orgresearchgate.net Molecular geometry optimization is a computational process that seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would involve calculating the precise P-N and P-Br bond lengths, as well as the bond angles that define its three-dimensional shape. bris.ac.uk

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the molecule's fundamental vibrational modes, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. brehm-research.dekarazin.ua Comparing these predicted frequencies with experimental spectra can help to confirm the structure of the synthesized compound. The calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

Below is a representative table illustrating the type of data obtained from geometry optimization and frequency calculations for a molecule like this compound.

| Structural Parameter | Description | Predicted Data Type |

|---|---|---|

| P–N Bond Length | The distance between the phosphorus and nitrogen atoms. | Value in Angstroms (Å) |

| P–Br Bond Length | The distance between the phosphorus and bromine atoms. | Value in Angstroms (Å) |

| Br–P–Br Bond Angle | The angle formed by two bromine atoms and the central phosphorus atom. | Value in Degrees (°) |

| Br–P–N Bond Angle | The angle between a bromine atom, the phosphorus atom, and the nitrogen atom. | Value in Degrees (°) |

| P–N Stretch | The vibrational frequency of the P–N bond stretching. | Value in Wavenumbers (cm⁻¹) |

| P–Br Stretch | The vibrational frequency of the P–Br bond stretching. | Value in Wavenumbers (cm⁻¹) |

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that are delocalized over the entire molecule. lumenlearning.comlibretexts.org This theory is essential for understanding the nature of chemical bonds and the electronic properties of molecules. pearsonhighered.com

When atomic orbitals from different atoms interact, they can combine in-phase to form a lower-energy bonding molecular orbital or out-of-phase to form a higher-energy antibonding molecular orbital. lumenlearning.comwikipedia.orgyoutube.com Electrons occupying bonding orbitals increase the electron density between the nuclei, strengthening the chemical bond and stabilizing the molecule. pearsonhighered.com Conversely, electrons in antibonding orbitals decrease the electron density between the nuclei, weakening the bond and destabilizing the molecule. wikipedia.org

In this compound, the P-N and P-Br sigma (σ) bonds would be formed by the overlap of atomic orbitals. The corresponding high-energy σ* (sigma-star) antibonding orbitals would also be formed. pearsonhighered.com The lone pairs on the nitrogen and bromine atoms would occupy non-bonding orbitals or participate in pi (π) bonding interactions with empty d-orbitals on the phosphorus atom, which can be further elucidated through detailed MO analysis.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and tends to act as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsapub.org A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the most likely sites for nucleophilic or electrophilic attack. The HOMO is likely to have significant contributions from the lone pairs of the nitrogen or bromine atoms, while the LUMO is expected to be centered on the phosphorus atom, particularly associated with the P-Br antibonding orbitals.

The following table summarizes the key aspects of FMO analysis as it would apply to this compound.

| Orbital | Description | Predicted Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. Likely localized on N or Br atoms. | Acts as an electron donor. Site of reaction with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital. Likely centered on the P atom with σ*(P-Br) character. | Acts as an electron acceptor. Site of reaction with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Dynamics Simulations (General Theoretical Methodology)

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. acs.orgfigshare.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with other molecules like solvents. acs.orgnih.gov

While quantum chemical calculations typically focus on static, minimum-energy structures, MD simulations allow for the exploration of the potential energy surface and the simulation of systems at finite temperatures. For this compound, MD simulations could be used to study its behavior in solution, its interaction with other reagents, or its conformational flexibility. For instance, an MD simulation could model how the molecule tumbles and vibrates in a solvent, providing insights into its solvation shell and transport properties. These simulations are particularly valuable for understanding processes that occur over timescales from picoseconds to microseconds, bridging the gap between static quantum calculations and macroscopic experimental observations. nih.gov

Derivative Chemistry and Functionalization Strategies

Synthesis of Diverse Phosphorimidic Derivatives

The synthesis of derivatives from phosphorimidic tribromide is primarily governed by the substitution of its bromine atoms. The P-Br bonds are susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. The specific nature of the resulting derivative is dictated by the nucleophile employed and the reaction conditions.

Common nucleophiles used in these substitution reactions include alkoxides, aryloxides, and amines. The reaction with alcohols or phenols, typically in the presence of a base to neutralize the hydrogen bromide byproduct, leads to the formation of alkoxy or aryloxy phosphorimidates. Similarly, reactions with primary or secondary amines yield the corresponding amino-substituted derivatives.

The degree of substitution can often be controlled by the stoichiometry of the reactants. Using a molar excess of the nucleophile can lead to the replacement of all three bromine atoms, whereas a controlled addition may allow for partial substitution, yielding mono- and di-substituted products. These partially substituted derivatives are themselves valuable intermediates for further functionalization, enabling the synthesis of multifunctional phosphorimidates with distinct properties.

Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of Phosphorimidic Derivatives

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium ethoxide (NaOEt) | Triethoxyphosphorimidate |

| Aryloxide | Sodium phenoxide (NaOPh) | Triphenoxyphosphorimidate |

| Primary Amine | Methylamine (CH₃NH₂) | Tris(methylamino)phosphorimidate |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Tris(dimethylamino)phosphorimidate |

| Organometallic Reagent | Grignard Reagent (RMgX) | Alkyl/Aryl Phosphorimidate |

This table is illustrative and represents general reaction pathways. Specific reaction conditions and yields will vary depending on the substrates and experimental setup.

Transformation into Polyphosphazene Precursors and Materials

Phosphorimidic tribromides can serve as valuable precursors for the synthesis of polyphosphazenes, a class of inorganic polymers with a backbone of alternating phosphorus and nitrogen atoms. The transformation of this compound into a polymerizable monomer is a key step in this process.

One common strategy involves the reaction of this compound with a suitable reagent to form a cyclic phosphazene. For instance, the controlled reaction with an ammonium (B1175870) salt can lead to the formation of a brominated cyclotriphosphazene (B1200923) ring, (NPBr₂)₃. This cyclic trimer is the brominated analog of the more commonly used hexachlorocyclotriphosphazene, (NPCl₂)₃.

Once formed, this brominated cyclic trimer can undergo ring-opening polymerization (ROP) at elevated temperatures to produce polydibromophosphazene, a linear polymer with reactive P-Br bonds along its chain. This polymer serves as a versatile platform for further chemical modification. The bromine atoms can be readily substituted by a wide range of nucleophiles, such as alkoxides, aryloxides, and amines, in a manner similar to the derivatization of the monomeric this compound.

This macromolecular substitution allows for the introduction of various side groups onto the polyphosphazene backbone, leading to the creation of a vast library of polymers with tailored properties, including biocompatibility, flame retardancy, and specific optical or electrical characteristics. The ability to precisely control the nature and ratio of the substituting groups makes polyphosphazenes derived from this compound precursors highly tunable materials for a wide range of applications.

Applications in Advanced Organic Synthesis and Catalysis

Phosphorimidic Tribromide as a Synthetic Reagent

There is currently a lack of documented evidence in readily available scientific sources detailing the use of this compound as a synthetic reagent in advanced organic synthesis.

Catalytic Roles in Organic Transformations

No specific instances of this compound being employed as a catalyst in organic transformations have been identified in the reviewed literature.

Future Directions and Emerging Research Avenues

Unexplored Synthetic Pathways

The synthesis of phosphorimidic tribromide, whether as a monomer (Br₃P=NH) or its cyclic (Br₂PN)₃ and linear polymeric forms [-(Br₂PN)-]n, remains a significant challenge and an open area for investigation. Drawing parallels from the well-established chemistry of its chlorinated counterpart, several potential synthetic strategies can be envisioned.

One of the most common routes to phosphazenes involves the reaction of a phosphorus pentahalide with an ammonium (B1175870) salt. vulcanchem.comgoogle.com For this compound, a conceivable pathway would be the reaction of phosphorus pentabromide (PBr₅) with ammonium bromide (NH₄Br). The reaction conditions, such as temperature and solvent, would need to be meticulously optimized to control the formation of the desired monomeric, cyclic, or polymeric species. The high reactivity of PBr₅ suggests that the reaction might proceed under milder conditions than those required for the synthesis of poly(dichlorophosphazene). youtube.com

Another potential route could be the ammonolysis of phosphorus pentabromide. This reaction is known to produce a mixture of linear and cyclic phosphazenes, and careful control of stoichiometry and reaction conditions would be crucial to isolate this compound.

Furthermore, the "phosphoranimine condensation route" offers a more controlled approach to synthesizing phosphazene polymers. rsc.org A hypothetical bromo-analogue of a phosphoranimine precursor, such as Br₃P=N-SiMe₃, could potentially undergo condensation polymerization to yield poly(dibromophosphazene) with a defined molecular weight and low polydispersity. rsc.org The synthesis of such a precursor is in itself an unexplored research avenue.

| Potential Synthetic Route | Reactants | Potential Products | Key Considerations |

| Ammonolysis | Phosphorus pentabromide (PBr₅), Ammonia (B1221849) (NH₃) | Monomeric, cyclic, and linear phosphorimidic tribromides | Stoichiometry, reaction temperature, solvent |

| Salt Condensation | Phosphorus pentabromide (PBr₅), Ammonium bromide (NH₄Br) | Cyclic and linear phosphorimidic tribromides | High temperatures, removal of byproducts |

| Phosphoranimine Condensation | Bromo-(bistrifluoroethoxy)-N-trimethylsilylphosphoranimine (hypothetical) | Poly(dibromophosphazene) | Synthesis of the monomer precursor |

Novel Reactivity Profiles

The reactivity of this compound is expected to be rich and varied, largely dictated by the nature of the phosphorus-bromine and phosphorus-nitrogen bonds. The P-Br bond is inherently weaker and more labile than the P-Cl bond, suggesting that poly(dibromophosphazene) could be an even more reactive precursor than its well-studied chloro-analogue, poly(dichlorophosphazene).

This enhanced reactivity could open doors to a host of nucleophilic substitution reactions. The bromine atoms on the phosphorus backbone could be readily replaced by a wide array of nucleophiles, including alkoxides, aryloxides, amines, and organometallic reagents. acs.org This would allow for the synthesis of a vast library of new poly(organophosphazenes) with tailored properties. The milder reaction conditions required for these substitutions, compared to the chloro-derivatives, could be advantageous for the introduction of sensitive functional groups.

Moreover, the potential for "post-synthetic modifications" on bromo-substituted phosphazenes presents an exciting avenue for creating complex macromolecular architectures. rsc.org For instance, the bromo groups could serve as handles for grafting other polymer chains, leading to the formation of novel block and graft copolymers with unique properties. rsc.org Ullmann coupling reactions on bromo-substituted polymers have been demonstrated as a viable strategy for introducing new functionalities. mdpi.com

The inherent Lewis acidity of the phosphorus centers in this compound could also be exploited in catalysis. The interaction of the nitrogen lone pairs with metal ions could lead to the formation of novel coordination polymers and catalysts. rsc.org

Advanced Material Science Applications

The versatility in modifying the poly(dibromophosphazene) backbone through nucleophilic substitution suggests a wide range of potential applications in material science. By carefully selecting the substituting groups, materials with specific properties such as flame retardancy, biocompatibility, and controlled drug release could be developed. vulcanchem.comnih.gov

Phosphazenes are renowned for their flame-retardant properties, and bromo-containing polymers could exhibit enhanced performance in this area. nih.gov The presence of both phosphorus and bromine could create a synergistic effect, leading to more efficient char formation and flame inhibition.

In the biomedical field, biodegradable polyphosphazenes are of great interest for applications such as drug delivery and tissue engineering. vulcanchem.com The high reactivity of the P-Br bonds in poly(dibromophosphazene) could facilitate the attachment of bioactive molecules and drugs, leading to the development of novel therapeutic systems. Water-soluble derivatives could also be synthesized for enhanced biocompatibility. vulcanchem.com

Furthermore, the ability to introduce a wide variety of side groups allows for the fine-tuning of the physical properties of the resulting polymers, such as their glass transition temperature, solubility, and thermal stability. rsc.org This could lead to the development of high-performance elastomers, thermoplastics, and membranes with tailored characteristics. The combination of polyphosphazenes with other polymers through blending or copolymerization can further expand their property profiles. acs.org

| Potential Application Area | Key Property | Rationale based on Analogous Compounds |

| Flame Retardants | Synergistic P-Br effect | Phosphazenes are known flame retardants. nih.gov |

| Biomedical Materials | Biocompatibility, Biodegradability | Poly(organophosphazenes) are explored for drug delivery. vulcanchem.com |

| High-Performance Polymers | Thermal stability, chemical resistance | The inorganic backbone imparts high stability. numberanalytics.com |

| Advanced Membranes | Tunable permeability | Side-group modification allows for controlled transport properties. osti.gov |

Computational Predictions and Experimental Verification

Given the current lack of experimental data, computational chemistry stands as a powerful tool to predict the fundamental properties of this compound and guide future experimental work. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the geometric and electronic structure, vibrational frequencies, and bonding characteristics of the monomer, cyclic oligomers, and polymer.

Theoretical studies can provide insights into the reactivity of the P-Br bond, predicting reaction pathways and activation barriers for nucleophilic substitution reactions. This information would be invaluable for designing and optimizing synthetic procedures. A theoretical study on the phosphoranimine condensation process has already provided valuable insights for the synthesis of related polymers. rsc.org

Furthermore, computational modeling can be used to predict the properties of hypothetical poly(organophosphazenes) derived from poly(dibromophosphazene). By simulating the effect of different side groups on the polymer's conformation, thermal properties, and interaction with other molecules, researchers can screen for promising candidates for specific applications before embarking on challenging synthetic work. The subsequent experimental verification of these computational predictions would be a crucial step in advancing the chemistry of this intriguing class of compounds.

Q & A

Q. What safety protocols are critical when handling Phosphorus Tribromide in laboratory settings?

Q. How is Phosphorus Tribromide synthesized, and what analytical techniques validate its purity?

PBr₃ is typically synthesized by reacting red phosphorus with bromine under controlled conditions:

Q. What are the primary applications of PBr₃ in organic synthesis?

PBr₃ is widely used as a brominating agent:

- Alcohol bromination : Converts alcohols to alkyl bromides (e.g., 1° and 2° alcohols) with inversion of configuration .

- Catalytic applications : Facilitates deoxybromination of carbonyl compounds .

- Limitation : Not effective for tertiary alcohols due to steric hindrance; alternative reagents (e.g., SOBr₂) may be required .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in PBr₃-mediated reaction mechanisms?

Conflicting mechanistic proposals (e.g., SN2 vs. intermediacy of oxyphosphonium ions) can be addressed via:

- DFT Calculations : Modeling transition states to compare activation energies of proposed pathways .

- Kinetic Isotope Effects (KIEs) : Experimental validation using deuterated substrates to distinguish concerted vs. stepwise mechanisms .

- In Situ Spectroscopy : Monitoring reactions via Raman or NMR to detect intermediates .

Q. What experimental design principles minimize bias when studying PBr₃ reactivity in novel substrates?

- Control Groups : Include reactions without PBr₃ to rule out solvent/thermal effects.

- Blinded Analysis : Assign independent researchers to prepare and analyze samples to reduce confirmation bias .

- Statistical Rigor : Report means with standard deviations (n ≥ 3 replicates) and define significance thresholds (e.g., p < 0.05) .

Table 2: Example Experimental Design for Bromination Study

| Variable | Condition 1 | Condition 2 | Control |

|---|---|---|---|

| Substrate | 1° Alcohol | 2° Alcohol | None (solvent) |

| PBr₃ Concentration | 1.1 equiv | 1.1 equiv | 0 equiv |

| Temperature | 0°C | 25°C | 25°C |

Q. How should researchers address contradictions in reported catalytic activity of PBr₃?

Discrepancies in literature (e.g., variable yields under similar conditions) require:

- Systematic Replication : Reproduce studies with identical substrates, solvents, and stoichiometry .

- Multi-Method Validation : Cross-check results using HPLC (purity), GC-MS (product distribution), and kinetic profiling .

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., trace moisture, solvent purity) .

What frameworks guide the formulation of hypothesis-driven research questions for PBr₃ studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.